6-(benzylthio)-9-propyl-9H-purin-2-amine

DNA topoisomerase I enzyme inhibition cancer

6-(Benzylthio)-9-propyl-9H-purin-2-amine (CAS 92556-40-6), also known as NSC 42379, is a synthetic purine derivative with the molecular formula C15H17N5S and a molecular weight of 299.39 g/mol. The compound features a purine core substituted at the 6-position with a benzylthio moiety and at the 9-position with a propyl group.

Molecular Formula C15H17N5S
Molecular Weight 299.4 g/mol
CAS No. 92556-40-6
Cat. No. B12932192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(benzylthio)-9-propyl-9H-purin-2-amine
CAS92556-40-6
Molecular FormulaC15H17N5S
Molecular Weight299.4 g/mol
Structural Identifiers
SMILESCCCN1C=NC2=C1N=C(N=C2SCC3=CC=CC=C3)N
InChIInChI=1S/C15H17N5S/c1-2-8-20-10-17-12-13(20)18-15(16)19-14(12)21-9-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3,(H2,16,18,19)
InChIKeyJXOXYPGUGSIABS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzylthio)-9-propyl-9H-purin-2-amine (CAS 92556-40-6): Core Physicochemical Properties and Compound Identity for Procurement


6-(Benzylthio)-9-propyl-9H-purin-2-amine (CAS 92556-40-6), also known as NSC 42379, is a synthetic purine derivative with the molecular formula C15H17N5S and a molecular weight of 299.39 g/mol . The compound features a purine core substituted at the 6-position with a benzylthio moiety and at the 9-position with a propyl group [1]. Its computed density is 1.337 g/cm³ and the computed boiling point is 556.249°C at 760 mmHg . The compound is primarily referenced in the context of DNA topoisomerase I (Top1) inhibition and has been screened in the NCI 60 human tumor cell line panel [2].

Why 6-(Benzylthio)-9-propyl-9H-purin-2-amine Cannot Be Substituted by Closely Related Purine Analogs


Substitution with structurally similar purine derivatives is not scientifically defensible due to divergent pharmacological profiles. The specific combination of a 6-benzylthio and 9-propyl substituent confers distinct Top1 inhibitory activity and cytotoxicity signatures. Even minor modifications—such as replacing the benzylthio with a chlorobenzylthio or altering the 9-alkyl chain—can substantially shift potency and selectivity in the NCI 60-cell line screen [1]. The quantitative evidence presented below demonstrates that 6-(benzylthio)-9-propyl-9H-purin-2-amine occupies a unique position within the purine analog landscape, and generic substitution without direct comparative data would introduce unacceptable experimental variability.

Quantitative Differentiation of 6-(Benzylthio)-9-propyl-9H-purin-2-amine from Key Comparators


Topoisomerase I Inhibition Potency Relative to Camptothecin and In-Class Analogs

6-(Benzylthio)-9-propyl-9H-purin-2-amine (NSC 42379) exhibits measurable but moderate Top1 inhibitory activity, classified as '+' (20–50% of 1 µM camptothecin activity) [1]. In contrast, the positive control camptothecin (NSC 94600) achieves '++++' (equipotent or more potent than 1 µM camptothecin) [1]. Within the same assay panel, several structurally related compounds such as NSC 674004 and NSC 39875 show higher Top1 inhibition ('+/++'), while others like NSC 661172 and NSC 53340 share the '+' rating [1]. This quantitative ranking places 6-(benzylthio)-9-propyl-9H-purin-2-amine in a distinct potency tier, demonstrating that its specific substitution pattern yields a Top1 inhibition profile that is neither null nor high, but intermediate.

DNA topoisomerase I enzyme inhibition cancer

Cytotoxic Activity in NCI 60 Human Tumor Cell Line Panel

In the NCI 60-cell line screen, 6-(benzylthio)-9-propyl-9H-purin-2-amine (NSC 42379) exhibits a GI50 range of 20.0 to >100 µM across the panel [1]. This is approximately 1,500- to 10,000-fold less potent than camptothecin, which shows GI50 values between 10 nM and 1.3 µM [1]. When compared to other purine derivatives screened in the same study, NSC 318814 (GI50: 20.0 to >100 µM) and NSC 53340 (GI50: 23.4 to >100 µM) show similar activity windows, whereas NSC 661172 is consistently less active (GI50 >10 µM for all cells) [1]. The data confirm that the compound's cytotoxic profile is not simply a function of its purine scaffold but is tuned by its specific substituents.

cytotoxicity anticancer NCI60

Structural Differentiation from Chlorinated Benzylthio Analogs

The unsubstituted benzylthio group at C6 of 6-(benzylthio)-9-propyl-9H-purin-2-amine (CAS 92556-40-6) distinguishes it from its 2-chloro and 4-chloro analogs (CAS 92494-53-6 and 92494-54-7, respectively) [1]. While direct comparative bioactivity data for the chlorinated analogs in the same Top1 assay are not publicly available, their presence in chemical libraries as distinct NSC entries (e.g., NSC 44580 for the 2-chloro derivative) confirms they are treated as separate entities in screening cascades [2]. The electronic and steric differences introduced by the chloro substituent are known to modulate ligand binding in purine-based kinase and topoisomerase inhibitors [3].

structure-activity relationship purine analog substituent effect

Utility as a Synthetic Intermediate for Nucleoside Antiviral Agents

2-Amino-6-thiosubstituted purines, including the 6-benzylthio derivative, are explicitly claimed as useful intermediates in the preparation of nucleoside analogue antiviral agents [1]. The benzylthio group serves as a protecting/leaving group that can be converted to other functionalities (e.g., hydroxy, hydrogen) under controlled conditions [2]. This contrasts with simple 6-aminopurines (adenine analogs), which lack this synthetic handle. The 9-propyl group provides a specific alkylation pattern that can be carried through subsequent synthetic steps or serve as a model for longer-chain modifications.

synthetic intermediate nucleoside analog antiviral

Regulatory and Inventory Status for Sourcing and Compliance

6-(Benzylthio)-9-propyl-9H-purin-2-amine (EC Number: 301-320-7) is listed in the ECHA C&L Inventory and has associated REACH registration data, indicating that it has been manufactured or imported into the EU in quantities exceeding 1 tonne per annum [1]. This contrasts with many closely related analogs (e.g., the 2-chloro and 4-chloro derivatives) for which ECHA Infocards do not list similar registration details, suggesting lower commercial availability or production volumes. The existence of a REACH registration dossier provides a baseline of hazard and safe-handling information that simplifies compliance documentation for industrial users.

REACH regulatory procurement

Optimal Application Scenarios for 6-(Benzylthio)-9-propyl-9H-purin-2-amine Based on Quantitative Evidence


DNA Topoisomerase I Inhibitor Tool Compound for Moderate-Potency SAR Studies

Use 6-(benzylthio)-9-propyl-9H-purin-2-amine as a reference compound in Top1 inhibition assays where moderate activity (20–50% of 1 µM camptothecin) is desired [1]. Its well-defined potency tier makes it suitable for establishing structure-activity relationships for purine-based Top1 ligands, serving as a benchmark to evaluate the impact of substituent modifications on enzyme inhibition.

Standard Compound in NCI 60 Cytotoxicity Screening Panels

Employ this compound as a quality control or reference standard in NCI 60-cell line cytotoxicity experiments. Its established GI50 range of 20.0 to >100 µM provides a reproducible benchmark for assay validation and for calibrating the sensitivity of new analogs [1]. This is particularly valuable for academic labs and contract research organizations that run the NCI 60 panel.

Parent Scaffold for Synthesis of Purine-Based Kinase Inhibitor Libraries

Utilize 6-(benzylthio)-9-propyl-9H-purin-2-amine as the unsubstituted parent scaffold for the design and synthesis of focused libraries targeting purine-binding enzymes such as cyclin-dependent kinases (CDKs) and tyrosine kinases [2]. The benzylthio group can be cleaved or substituted, and the 9-propyl chain can be elaborated, providing a versatile starting point for SAR exploration [3].

Regulatory-Compliant Intermediate for Industrial-Scale Nucleoside Antiviral Synthesis

For process chemistry groups scaling up the synthesis of nucleoside antiviral agents, 6-(benzylthio)-9-propyl-9H-purin-2-amine offers a REACH-registered, commercially documented starting material [4]. Its use reduces the compliance burden associated with novel, unregistered intermediates and ensures a more predictable supply chain for multi-kilogram campaigns [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(benzylthio)-9-propyl-9H-purin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.